Diethyl (2-bromo-2-methylpropylidene)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-bromo-2-methylpropylidene)propanedioate is an organic compound with the molecular formula C10H17BrO4. It is a derivative of malonic ester, where the hydrogen atoms on the central carbon are replaced by a bromine atom and a methyl group. This compound is known for its reactivity and is used in various organic synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2-bromo-2-methylpropylidene)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the reaction of diethyl malonate with 2-bromo-2-methylpropylidene under basic conditions. Sodium ethoxide in ethanol is commonly used as the base to generate the enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-bromo-2-methylpropylidene)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: On heating, the compound can lose carbon dioxide to form substituted monocarboxylic acids
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used for generating the enolate ion.
Aqueous Hydrochloric Acid: Used for hydrolysis and decarboxylation reactions.
Nucleophiles: Various nucleophiles can be used for substitution reactions
Major Products Formed
Substituted Malonic Esters: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis and decarboxylation
Scientific Research Applications
Diethyl (2-bromo-2-methylpropylidene)propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential use in the synthesis of pharmaceutical intermediates.
Material Science: Used in the preparation of polymers and other advanced materials
Mechanism of Action
The mechanism of action of diethyl (2-bromo-2-methylpropylidene)propanedioate involves the formation of enolate ions, which act as nucleophiles in various reactions. The bromine atom can be substituted by other nucleophiles, leading to the formation of different products. The ester groups can undergo hydrolysis and decarboxylation, resulting in the formation of carboxylic acids .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A precursor in the synthesis of diethyl (2-bromo-2-methylpropylidene)propanedioate.
Diethyl Bromomalonate: Similar structure but with a bromine atom on the central carbon.
Ethyl Acetoacetate: Another 1,3-dicarbonyl compound used in similar synthetic pathways
Uniqueness
This compound is unique due to the presence of both a bromine atom and a methyl group on the central carbon, which enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
67498-36-6 |
---|---|
Molecular Formula |
C11H17BrO4 |
Molecular Weight |
293.15 g/mol |
IUPAC Name |
diethyl 2-(2-bromo-2-methylpropylidene)propanedioate |
InChI |
InChI=1S/C11H17BrO4/c1-5-15-9(13)8(7-11(3,4)12)10(14)16-6-2/h7H,5-6H2,1-4H3 |
InChI Key |
GSOCUZHVUFEKBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC(C)(C)Br)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.